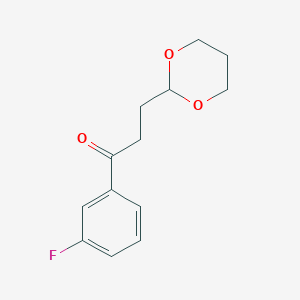

3-(1,3-Dioxan-2-YL)-3'-fluoropropiophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDWASFVSWYNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645926 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-00-0 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1,3-Dioxan-2-YL)-3'-fluoropropiophenone

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and detailed characterization of the novel compound, 3-(1,3-Dioxan-2-YL)-3'-fluoropropiophenone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the strategic rationale behind the synthetic pathway, provide a robust, step-by-step protocol, and outline a comprehensive characterization workflow to ensure the unequivocal identification and purity assessment of the target molecule.

Introduction: The Significance of Fluorinated Propiophenones in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[1][2] The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Specifically, fluorination can enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functional groups, often leading to increased potency and a better overall drug-like profile.[3][4]

Propiophenone scaffolds are prevalent in a wide array of biologically active compounds. The strategic incorporation of a fluorine atom onto the phenyl ring of a propiophenone, as in the case of this compound, presents an opportunity to explore novel chemical space for drug discovery. The 1,3-dioxane moiety serves as a protected aldehyde, a versatile functional group that can be unmasked for further synthetic transformations, making this compound a valuable building block for more complex molecular architectures.

This guide will provide a plausible and scientifically sound approach to the synthesis and characterization of this promising, yet underexplored, molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached via a two-step process starting from commercially available 3'-fluoroacetophenone. This strategy involves an initial Mannich-type reaction to introduce the three-carbon side chain, followed by protection of the resulting aldehyde.

Caption: Proposed two-step synthesis of the target compound.

Rationale for the Synthetic Approach

This proposed pathway is advantageous for several reasons:

-

Readily Available Starting Material: 3'-Fluoroacetophenone is a common and relatively inexpensive starting material.[5]

-

Established Methodologies: Both the Mannich-type reaction and acetal protection are well-established and high-yielding transformations in organic synthesis.

-

Control over Functionality: This stepwise approach allows for the selective introduction and protection of the required functional groups, minimizing the potential for side reactions.

Detailed Experimental Protocol

Step 1: Synthesis of 3-keto-3-(3-fluorophenyl)propanal (Intermediate Aldehyde)

-

To a solution of 3'-fluoroacetophenone (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran, add paraformaldehyde (1.2 equivalents) and a secondary amine hydrochloride salt (e.g., dimethylamine hydrochloride, 1.2 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude Mannich base is then subjected to quaternization with a methylating agent (e.g., methyl iodide) followed by elimination to yield the α,β-unsaturated ketone.

-

Alternatively, a more direct approach using Eschenmoser's salt (dimethylmethyleneammonium iodide) can be employed.

-

The resulting α,β-unsaturated ketone can then be hydrated to the desired β-ketoaldehyde.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the intermediate aldehyde (1 equivalent) in a non-polar solvent such as toluene or dichloromethane.

-

Add 1,3-propanediol (1.5 equivalents) and a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like montmorillonite K10).[6]

-

Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or distillation under reduced pressure.

Comprehensive Characterization

A battery of analytical techniques should be employed to confirm the structure and purity of the synthesized this compound.

Caption: A comprehensive workflow for compound characterization.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the target compound based on known values for similar structures.[7][8][9][10][11]

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7-7.8 | m | 2H | Aromatic protons ortho to C=O |

| ~7.4-7.5 | m | 1H | Aromatic proton para to C=O |

| ~7.2-7.3 | m | 1H | Aromatic proton ortho to F |

| ~4.6 | t | 1H | Acetal proton (O-CH-O) |

| ~4.1 | m | 2H | Axial O-CH₂ of dioxane |

| ~3.8 | m | 2H | Equatorial O-CH₂ of dioxane |

| ~3.2 | t | 2H | -CH₂-C=O |

| ~2.1 | m | 2H | -CH₂-CH(O)₂ |

| ~1.4 | m | 2H | Central CH₂ of dioxane |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O |

| ~163 (d, J ≈ 250 Hz) | C-F |

| ~138 (d, J ≈ 7 Hz) | Aromatic C quaternary |

| ~130 (d, J ≈ 8 Hz) | Aromatic CH |

| ~123 (d, J ≈ 3 Hz) | Aromatic CH |

| ~120 (d, J ≈ 21 Hz) | Aromatic CH |

| ~115 (d, J ≈ 22 Hz) | Aromatic CH |

| ~101 | O-CH-O |

| ~67 | O-CH₂ (dioxane) |

| ~40 | -CH₂-C=O |

| ~35 | -CH₂-CH(O)₂ |

| ~26 | Central CH₂ (dioxane) |

Table 3: Predicted IR and Mass Spectrometry Data

| Technique | Expected Values |

| IR (Infrared) Spectroscopy | ~1690 cm⁻¹ (C=O stretch, conjugated ketone)[8][12][13], ~1250 cm⁻¹ (C-F stretch), ~1100 cm⁻¹ (C-O stretch, acetal) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak expected. Fragmentation patterns would likely show loss of the dioxane group and cleavage at the carbonyl group. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The analysis of fluorinated compounds by mass spectrometry can sometimes be challenging due to fragmentation patterns, and soft ionization techniques may be beneficial.[14][15] |

Potential Applications in Drug Development

The title compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorine atom is known to enhance drug-like properties.[1][2][3][4] The protected aldehyde can be deprotected under acidic conditions to reveal a reactive aldehyde, which can then be used in a variety of subsequent reactions, including:

-

Reductive amination to synthesize novel amine derivatives.

-

Wittig-type reactions to form alkenes.

-

Aldol condensations to build larger carbon skeletons.

-

Oxidation to the corresponding carboxylic acid.

These potential transformations open the door to the creation of libraries of novel compounds for screening against various biological targets.

Conclusion

This technical guide has outlined a robust and scientifically sound strategy for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations, and the comprehensive characterization plan will ensure the unambiguous identification and purity assessment of the final product. The versatility of this fluorinated building block makes it a valuable asset for medicinal chemists and researchers in the field of drug discovery.

References

-

Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (n.d.). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

-

Hu, B. (n.d.). Exploring Applications of Fluorinated Acetophenone Derivatives: A Focus on CAS 2002-82-6. LinkedIn. [Link]

-

LibreTexts. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Godongwana, B., Mpelane, S., & Nomngongo, P. N. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Critical Reviews in Analytical Chemistry, 52(7), 1565–1577. [Link]

-

Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901–1905. [Link]

-

Workman, J., & V-Z, L. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 24–29. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). [Link]

-

Scribd. (n.d.). IR Spectroscopy of Aldehydes and Ketones. [Link]

-

Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr. [Link]

-

JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]

-

Godongwana, B., Mpelane, S., & Nomngongo, P. N. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). ResearchGate. [Link]

-

SpectraBase. (n.d.). 2,3-Dibromo-3-phenylpropiophenone - Optional[1H NMR] - Chemical Shifts. [Link]

-

Yoon, U. C., & Park, J. H. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4567–4574. [Link]

-

Asha Deepti, C., et al. (2017). Synthesis and Characterization of New Chalcones of 4-Fluoro-3-Methyl Acetophenone. Indo American Journal of Pharmaceutical Sciences, 4(1), 149-152. [Link]

-

Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of Fluorine and Fluorine-Containing Functional Groups. Angewandte Chemie International Edition, 52(32), 8214–8264. [Link]

-

J.P. (n.d.). Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]

-

PubChem. (n.d.). 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)propiophenone. [Link]

-

PubChem. (n.d.). 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)propiophenone. [Link]

-

Singh, S., & Singh, R. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]

-

PubChem. (n.d.). 3-Fluoroacetophenone. [Link]

-

PubChem. (n.d.). 3'-Fluoropropiophenone. [Link]

-

ResearchGate. (2025, August 10). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. [Link]

-

Çıkla, Y., & Ay, M. (2009). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 14(11), 4658–4672. [Link]

-

Ramachandran Research Group. (n.d.). Fluoroorganic Chemistry. Purdue University. [Link]

-

Dollé, F., et al. (2005). 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. Bioconjugate Chemistry, 16(2), 406-420. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Fluoroacetophenone | C8H7FO | CID 9967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Methoxypropiophenone(121-97-1) 1H NMR spectrum [chemicalbook.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Propiophenone(93-55-0) 1H NMR spectrum [chemicalbook.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.pg.edu.pl [chem.pg.edu.pl]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of 3-(1,3-Dioxan-2-YL)-3'-fluoropropiophenone

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(1,3-Dioxan-2-YL)-3'-fluoropropiophenone

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for this compound, a compound of interest in synthetic chemistry and potential drug development programs. Lacking publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to forecast the key features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. We present detailed methodologies for data acquisition, a thorough interpretation of predicted spectral data, and an integrated workflow for structural confirmation. This guide is designed to serve as a foundational resource for researchers involved in the synthesis, purification, and characterization of this and related molecules.

Introduction to this compound

The propiophenone scaffold is a core structural motif in numerous pharmacologically active compounds, including antidepressants and central nervous system agents[1]. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated analogues like this compound valuable targets in medicinal chemistry[2]. The 1,3-dioxane group serves as a protective group for a carbonyl functionality, a common strategy in multi-step organic synthesis[3][4].

Given its potential as a synthetic intermediate, unambiguous structural verification is paramount. This guide outlines the expected spectroscopic signatures that collectively form a unique fingerprint for the molecule, ensuring its identity and purity can be rigorously confirmed.

Molecular Structure and Numbering Scheme

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would provide definitive structural information.

Theoretical Framework: The 'Why' Behind NMR

We employ ¹H NMR to map the proton environments and their connectivity through spin-spin coupling. ¹³C NMR provides a count of unique carbon atoms and information about their hybridization and electronic environment. For this specific molecule, the presence of fluorine allows for ¹⁹F NMR, and more importantly, introduces characteristic C-F and H-F coupling constants that are invaluable for confirming the substitution pattern on the aromatic ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, aliphatic linker, and dioxane protons. The chemical shifts are estimated based on data for 3'-fluoropropiophenone[5], 1,3-dioxane[6][7], and established substituent effects.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in CDCl₃)

| Atom Number(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| H2', H4', H5', H6' | 7.10 - 7.80 | m | - | 4H | Aromatic Protons |

| H10 | ~4.60 | t | J = ~5.0 | 1H | Acetal Proton |

| H11e, H13e | ~4.10 | m | - | 2H | Dioxane Axial Protons |

| H11a, H13a | ~3.75 | m | - | 2H | Dioxane Equatorial Protons |

| H8 | ~3.10 | t | J = ~7.0 | 2H | -CH₂-C=O |

| H9 | ~2.10 | dt | J = ~7.0, 5.0 | 2H | -CH₂-CH₂(acetal) |

| H12e | ~2.05 | m | - | 1H | Dioxane Equatorial Proton |

| H12a | ~1.40 | m | - | 1H | Dioxane Axial Proton |

-

Aromatic Region (7.10 - 7.80 ppm): The four aromatic protons will appear as a complex multiplet due to proton-proton and proton-fluorine couplings. The fluorine at the 3'-position will induce ortho, meta, and para couplings to the remaining ring protons, complicating simple first-order analysis.

-

Acetal Proton (H10, ~4.60 ppm): This proton, residing between two oxygen atoms, is significantly deshielded and is expected to appear as a triplet from coupling to the two adjacent protons on C9.

-

Dioxane Protons (3.75 - 4.10 ppm & 1.40 - 2.05 ppm): The protons on the dioxane ring exist in a chair conformation, leading to distinct axial and equatorial environments[8]. The geminal protons on C11/C13 and C12 are diastereotopic, resulting in complex multiplets.

-

Aliphatic Linker (H8, H9): The methylene group adjacent to the ketone (H8) is expected around 3.10 ppm, while the H9 methylene group adjacent to the acetal will be further upfield at ~2.10 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the presence of 13 unique carbon atoms. The chemical shifts are estimated based on data for 1,3-dioxane[9] and general substituent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom Number(s) | Predicted δ (ppm) | C-F Coupling (J, Hz) | Assignment |

|---|---|---|---|

| C7 | ~198.0 | Small (~2-4 Hz) | Ketone Carbonyl |

| C3' | ~163.0 | ¹JCF = ~250 Hz | Carbon Bearing Fluorine |

| C1' | ~138.0 | ³JCF = ~6-8 Hz | Aromatic Quaternary |

| C5' | ~129.0 | ³JCF = ~8-10 Hz | Aromatic CH |

| C2' | ~123.0 | ⁴JCF = ~2-3 Hz | Aromatic CH |

| C6' | ~120.0 | ²JCF = ~20-25 Hz | Aromatic CH |

| C4' | ~115.0 | ²JCF = ~20-25 Hz | Aromatic CH |

| C10 | ~101.5 | No | Acetal Carbon |

| C11, C13 | ~67.0 | No | Dioxane O-CH₂ |

| C8 | ~38.0 | No | -CH₂-C=O |

| C9 | ~32.0 | No | -CH₂-CH₂(acetal) |

| C12 | ~25.5 | No | Dioxane C-CH₂-C |

-

Key Features: The ketone carbonyl (C7) will be the most downfield signal. The carbon directly attached to fluorine (C3') will appear as a large doublet with a ¹JCF of approximately 250 Hz. The other aromatic carbons will show smaller ²J, ³J, and ⁴J couplings to fluorine, which is diagnostic for confirming the substitution pattern. The acetal carbon (C10) is characteristically found around 100-102 ppm[9].

Experimental Protocol for NMR Data Acquisition

This protocol ensures the collection of high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (500 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal resolution, aiming for a CHCl₃ residual peak linewidth of <0.5 Hz.

-

-

Data Acquisition:

-

¹H NMR: Acquire a spectrum with a 90° pulse, a spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds. Co-add 16-32 scans for a good signal-to-noise ratio.

-

¹³C{¹H} NMR: Acquire a proton-decoupled spectrum with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and co-add 1024-2048 scans.

-

2D NMR (Optional but Recommended): Acquire COSY (proton-proton correlation), HSQC (one-bond carbon-proton correlation), and HMBC (long-range carbon-proton correlation) spectra to unambiguously assign all signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum will be dominated by a strong carbonyl stretch and characteristic absorptions for the aromatic ring and C-O bonds of the acetal.

Table 3: Predicted Key IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic |

| 2960 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂) |

| ~1690 | Strong, Sharp | C=O Stretch | Aryl Ketone |

| 1600, 1585 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1250 - 1050 | Strong | C-O Stretch | Acetal/Ether |

| ~1230 | Strong | C-F Stretch | Aryl Fluoride |

-

Causality of Carbonyl Absorption: A standard aliphatic ketone absorbs around 1715 cm⁻¹[10][11]. Conjugation with the aromatic ring delocalizes the pi electrons of the carbonyl, slightly weakening the C=O bond and lowering its stretching frequency to ~1690 cm⁻¹[12]. This shift is a key indicator of the aryl ketone moiety. The IR spectrum for the parent 3'-fluoropropiophenone confirms a strong absorption in this region[5].

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Analysis: Place a small amount (1-2 mg) of the solid or a single drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's substructures.

Predicted Mass Spectrum and Fragmentation Pathways

Under Electron Ionization (EI) conditions, the molecule will ionize and fragment in a predictable manner. The molecular weight of C₁₃H₁₅FO₃ is 238.26 g/mol .

-

Molecular Ion (M⁺•): A peak at m/z = 238 is expected. The presence of a single fluorine atom makes the M+1 and M+2 peaks (from ¹³C and ¹⁸O isotopes) relatively small. Aromaticity in the molecule helps stabilize the molecular ion, making it observable[13].

-

Key Fragmentation Pathways: The fragmentation will be directed by the ketone and the acetal functional groups.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Mass Fragments

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 238 | [C₁₃H₁₅FO₃]⁺• | Molecular Ion (M⁺•) |

| 151 | [M - C₄H₇O₂]⁺ | Loss of the dioxane ring via cleavage at the C9-C10 bond. |

| 123 | [FC₆H₄CO]⁺ | Base Peak. α-cleavage at the C7-C8 bond, forming the highly stable fluorobenzoyl cation. This is a classic fragmentation for propiophenones[5][14]. |

| 87 | [C₄H₇O₂]⁺ | Cleavage of the C9-C10 bond with charge retention on the dioxane-containing fragment. This is a diagnostic ion for 2-substituted 1,3-dioxanes[13]. |

| 95 | [FC₆H₄]⁺ | Loss of CO from the fluorobenzoyl cation (m/z 123). |

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Conditions:

-

Injector: 250 °C, splitless or split (e.g., 50:1) injection of 1 µL.

-

Column: A standard nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

-

Oven Program: Hold at 50 °C for 2 min, then ramp at 10-20 °C/min to 280 °C and hold for 5 min.

-

-

MS Conditions:

-

Interface Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.

-

Mass Analyzer: Scan from m/z 40 to 400.

-

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The synergy between NMR, IR, and MS is essential for rigorous structural proof.

Caption: Integrated workflow for the structural confirmation of the target compound.

Conclusion

This guide establishes a robust, predictive spectroscopic framework for the characterization of this compound. The predicted NMR spectra are defined by complex aromatic signals due to fluorine coupling and distinct resonances for the aliphatic and dioxane moieties. The IR spectrum is expected to be dominated by a strong, conjugated ketone absorption near 1690 cm⁻¹. Finally, the mass spectrum should confirm the molecular weight of 238 and show characteristic fragments at m/z 123 (fluorobenzoyl cation) and 87 (dioxanyl cation). By following the outlined protocols and comparing experimental data to these predictions, researchers can confidently verify the structure and purity of this valuable synthetic intermediate.

References

- ACS Publications. (n.d.). Mass Spectrometry of the Acetal Derivatives of...

-

ResearchGate. (n.d.). ¹H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). ¹³C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation... Retrieved from [Link]

- RSC Publishing. (n.d.). Mass Spectra of Some Acetals.

- Friedel, R. A., & Sharkey, A. G., Jr. (n.d.). Mass Spectra of Acetal-Type Compounds.

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Unknown Source. (n.d.). IR_lectureNotes.pdf.

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectra of Acetal-Type Compounds | Analytical Chemistry. Retrieved from [Link]

-

PubMed. (2022). Analysis and characterization of novel fluorinated compounds used in surface treatments products. Retrieved from [Link]

- Unknown Source. (n.d.). Carbonyl - compounds - IR - spectroscopy.

-

Scribd. (n.d.). IR Spectroscopy of Carbonyls. Retrieved from [Link]

-

ResearchGate. (n.d.). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). Retrieved from [Link]

-

PubChem - NIH. (n.d.). 3'-Fluoropropiophenone. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010).

-

PubChem. (n.d.). 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. Retrieved from [Link]

-

MDPI. (n.d.). Dual-Mode Detection of Perfluorooctanoic Acid Using Up-Conversion Fluorescent Silicon Quantum Dots–Molecularly Imprinted Polymers and Smartphone Sensing. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

ACS Publications. (2023). Fluorinated Organic Compounds How to Imagine a Future. Retrieved from [Link]

- DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds.

-

The Good Scents Company. (n.d.). propiophenone, 93-55-0. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]

-

LookChem. (n.d.). PROPIOPHENONE. Retrieved from [Link]

- BenchChem. (n.d.).

-

Instrument.com.cn. (n.d.). This compound - Fluorochem. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone. Retrieved from [Link]

- PubMed. (n.d.). design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins.

- PMC - NIH. (n.d.).

Sources

- 1. manavchem.com [manavchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1,3-DIOXANE(505-22-6) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.pg.edu.pl [chem.pg.edu.pl]

- 13. datapdf.com [datapdf.com]

- 14. researchgate.net [researchgate.net]

The Unseen Potential: A Technical Guide to the Biological Activity of Fluorinated Propiophenone Intermediates

For the dedicated researcher in drug discovery and medicinal chemistry, the quest for novel pharmacophores is relentless. We often focus on complex final compounds, yet a wealth of untapped potential lies within their synthetic precursors. This guide delves into the world of fluorinated propiophenone intermediates, versatile building blocks whose intrinsic biological activities are frequently overlooked. Here, we will not only explore the synthetic avenues to these valuable compounds but also provide a practical framework for their biological evaluation, empowering you to unlock their hidden therapeutic promise.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1] When this powerful halogen meets the propiophenone scaffold—a key structural motif in numerous biologically active compounds, including the antidepressant bupropion—the resulting intermediates become a fertile ground for discovering new lead compounds.[2][3] This guide will equip you with the knowledge and detailed protocols to synthesize, screen, and characterize the biological potential of these promising molecules.

The Strategic Synthesis of Fluorinated Propiophenone Intermediates

The journey into the biological potential of fluorinated propiophenones begins with their synthesis. The most common and versatile method is the Friedel-Crafts acylation , an electrophilic aromatic substitution that allows for the introduction of the propionyl group onto a fluorinated aromatic ring.[4][5] Subsequently, α-bromination can be employed to generate a reactive handle for further derivatization, creating a diverse library of intermediates for screening.[6][7][8]

Core Synthesis: Friedel-Crafts Acylation of Fluorinated Arenes

The Friedel-Crafts acylation is a robust method for creating the carbon-carbon bond that forms the propiophenone backbone. The reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate an acylating agent (e.g., propanoyl chloride or propionic anhydride) for attack by the fluorinated aromatic ring.[4]

Caption: General workflow for Friedel-Crafts acylation to synthesize fluorinated propiophenones.

Experimental Protocol: Synthesis of 4'-Fluoropropiophenone via Friedel-Crafts Acylation

This protocol provides a representative procedure for the synthesis of a key fluorinated propiophenone intermediate.

Materials:

-

Fluorobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Suspend anhydrous AlCl₃ (1.1 equivalents) in dry DCM in the flask and cool the mixture to 0°C using an ice bath.

-

Add fluorobenzene (1.0 equivalent) to the stirred suspension.

-

Add propanoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the reaction mixture, maintaining the temperature at 0°C.[4]

-

After the addition is complete, stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.[4]

-

Quench the reaction by carefully and slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 4'-fluoropropiophenone.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Generating Diversity: α-Bromination of Fluorinated Propiophenones

To expand the synthetic utility and create a wider range of intermediates for biological screening, α-bromination is a key subsequent step. This reaction introduces a bromine atom at the carbon adjacent to the carbonyl group, creating a reactive site for nucleophilic substitution.

Caption: A stepwise workflow for screening anticancer activity of fluorinated propiophenones.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorinated propiophenone intermediates (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, replace the medium with the medium containing the test compounds at various concentrations and incubate for 24 to 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. 5. Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [9]6. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Fluorinated compounds have shown promise in this area. [10]The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible bacterial growth. [11][12] Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Fluorinated propiophenone intermediates (dissolved in a suitable solvent)

-

96-well microtiter plates

Procedure:

-

Prepare a stock solution of the test compound.

-

Dispense 100 µL of sterile MHB into each well of a 96-well plate.

-

Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate. [12]4. Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours. [13]7. Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity). [13] Table 1: Representative Antimicrobial Activity of Fluorinated Propiophenone Derivatives

Compound Bacterial Strain MIC (µg/mL) Fluoro-propiophenone A S. aureus 25 - 50 Fluoro-propiophenone B E. coli >100 Fluoro-propiophenone C S. aureus 12.5 - 25 Note: These are hypothetical values to illustrate data presentation. Actual values would be determined experimentally. [10]

Neurological Activity: Monoamine Transporter Inhibition

The propiophenone core is a key feature of bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI). [2]This suggests that fluorinated propiophenone intermediates may also interact with monoamine transporters (MATs) such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Radioligand binding assays are the gold standard for determining the affinity of a compound for these transporters. [14]

Caption: Workflow for a radioligand binding assay to assess monoamine transporter inhibition.

Experimental Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)

Materials:

-

Cell membranes prepared from cells stably expressing the human dopamine transporter (hDAT).

-

Radioligand specific for DAT (e.g., [³H]WIN 35,428).

-

Non-labeled competing ligand for non-specific binding determination (e.g., cocaine or GBR 12909).

-

Fluorinated propiophenone intermediates.

-

Assay buffer.

-

96-well plates.

-

Filter mats (e.g., GF/B or GF/C).

-

Scintillation cocktail.

Procedure:

-

In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kₑ, and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-labeled competing ligand.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ of the test compound. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Structure-Activity Relationships and Future Directions

Systematic screening of a library of fluorinated propiophenone intermediates will undoubtedly reveal valuable structure-activity relationships (SAR). Key questions to explore include:

-

Position of Fluorine: Does the position of the fluorine atom on the aromatic ring (ortho, meta, or para) influence the type and potency of the biological activity?

-

Substitution at the α-position: How does the presence of a bromine atom or other substituents at the α-position affect activity?

-

Chain Length: While this guide focuses on propiophenones (a three-carbon chain), would shortening or lengthening the acyl chain alter the biological profile?

The insights gained from these studies can guide the rational design of more potent and selective second-generation compounds. The fluorinated propiophenone intermediates that show promising activity can serve as the starting point for more extensive medicinal chemistry campaigns, leading to the development of novel therapeutics.

Conclusion

Fluorinated propiophenone intermediates represent a largely unexplored, yet highly promising, class of compounds for drug discovery. Their straightforward synthesis and the privileged nature of the propiophenone scaffold make them ideal candidates for a wide range of biological screenings. By employing the detailed protocols and strategic workflows outlined in this guide, researchers can systematically uncover the hidden biological activities of these versatile building blocks. It is through this fundamental exploration of chemical intermediates that the next generation of innovative therapeutics may be discovered.

References

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Al-Hourani, B. J., Al-Awaida, W., Matalkah, K., & Al-Qerem, W. (2021). Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst. Molecules, 26(15), 4483. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal.[Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.[Link]

- DE859146C. (1953). Process for the production of α-bromopropiophenone.

- CN101948374B. (2012). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

-

Cossarizza, A., Chang, H. D., Radbruch, A., & Acs, A. (2019). Assaying cell cycle status using flow cytometry. Current protocols in immunology, 127(1), e84. [Link]

-

Sarvari, M. H., & Sharghi, H. (2004). Reactions on a Solid Surface. A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst. The Journal of Organic Chemistry, 69(20), 6953–6956. [Link]

-

CLSI. (2024). Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. CLSI supplement M100. Clinical and Laboratory Standards Institute. [Link]

-

Stepanov, V. (2023). Dopamine transporter interaction with blockers and transportable substrates: insights from kinetics study. Proceedings of the Estonian Academy of Sciences, 72(4), 418-425. [Link]

-

Wikipedia. (2024). Bupropion. [Link]

-

ChemBK. (n.d.). alpha-Bromopropiophenone. [Link]

-

PubChem. (n.d.). 3'-Fluoropropiophenone. [Link]

-

Auctores. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry. [Link]

-

Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68, 12.15.1–12.15.20. [Link]

-

Vekariya, R. H., & Aubé, J. (2016). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 93, 340-351. [Link]

-

YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

-

Roy, P. S., & Das, S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

-

ResearchGate. (2017). (PDF) Friedel-Crafts acylation of aromatic compounds. [Link]

-

Vidyadhara, D. J., et al. (2023). Dopamine transporter...Parkinsonʼs Disease" L DOPA treatment, IHC, HPLC. Protocols.io. [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Zhang, X., et al. (2024). Antimicrobial and anti-inflammatory effects of antimicrobial peptide Lf-KR against carbapenem-resistant Escherichia coli. Journal of Inflammation Research, 17, 333-346. [Link]

-

Wang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 14(11), 7489-7496. [Link]

-

YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

- JPS60188344A. (1985). Preparation of 4-hydroxy-alpha-bromopropiophenone.

-

Chemsrc. (n.d.). 3'-Fluoropropiophenone. [Link]

Sources

- 1. Synthesis of 3-[18F]fluoromethyl-BTCP and evaluation as a potential PET radioligand for the dopamine transporter in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. 3'-Fluoropropiophenone | C9H9FO | CID 521183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(1,3-Dioxan-2-yl)-3'-fluoropropiophenone (CAS Number: 898786-00-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-(1,3-Dioxan-2-yl)-3'-fluoropropiophenone, registered under CAS number 898786-00-0. The document details its chemical and physical properties, outlines a plausible synthetic pathway, discusses its potential applications as a key intermediate in organic synthesis and drug discovery, and provides information on its safe handling and procurement from various suppliers. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and pharmaceutical development.

Chemical Identity and Physicochemical Properties

Chemical Name: this compound

CAS Number: 898786-00-0

Molecular Formula: C₁₃H₁₅FO₃

Molecular Weight: 238.26 g/mol [1]

The structure of this compound incorporates a fluorinated propiophenone core, which is a common motif in medicinal chemistry, and a 1,3-dioxane ring. The fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for the synthesis of novel bioactive molecules. The 1,3-dioxane moiety serves as a protecting group for a carbonyl functionality, which can be deprotected under specific conditions to reveal a reactive aldehyde for further synthetic transformations.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 238.26 g/mol | [1] |

| Molecular Formula | C₁₃H₁₅FO₃ | Inferred from structure |

| Appearance | Likely a solid or oil | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structure |

| Boiling Point | Not explicitly found | |

| Melting Point | Not explicitly found |

Synthesis and Chemical Reactivity

A potential synthetic pathway could involve the reaction of a suitable fluorinated aromatic compound with a protected three-carbon building block. For instance, a Friedel-Crafts acylation of fluorobenzene with a derivative of 3-(1,3-dioxan-2-yl)propanoic acid or its corresponding acid chloride would be a logical approach.

The reactivity of this compound is primarily dictated by the functional groups present. The aromatic fluorine atom is generally stable but can participate in nucleophilic aromatic substitution reactions under specific conditions. The ketone carbonyl group can undergo various nucleophilic additions and reductions. The most significant reactive handle, however, is the 1,3-dioxane ring, which acts as a masked aldehyde.

Experimental Workflow: Deprotection of the 1,3-Dioxane Ring

The 1,3-dioxane group can be removed under acidic conditions to liberate the corresponding aldehyde, which can then be used in a variety of subsequent reactions, such as Wittig reactions, reductive aminations, or oxidations to the carboxylic acid.

Protocol:

-

Dissolution: Dissolve this compound in a suitable organic solvent (e.g., acetone, tetrahydrofuran).

-

Acidification: Add an aqueous solution of a strong acid (e.g., hydrochloric acid, sulfuric acid) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Workflow for the acidic deprotection of the 1,3-dioxane group.

Applications in Research and Drug Discovery

This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules with potential biological activity. The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable building block for creating libraries of compounds for drug screening.

The propiophenone scaffold is a key feature in many pharmacologically active compounds. The introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets. The protected aldehyde functionality provides a latent reactive site that can be unmasked at a later stage in a synthetic sequence, allowing for the introduction of further diversity.

While specific examples of the direct use of this compound in the synthesis of a marketed drug were not found in the initial searches, compounds with similar structural motifs have been investigated for a range of therapeutic areas. For instance, derivatives of 1,3-dioxane have been explored as modulators of multidrug resistance in cancer therapy.[2] Furthermore, fluorinated aporphine derivatives, which can be synthesized from precursors with similar functionalities, are being investigated as ligands for dopamine receptors in the context of neurological disorders.[3][4]

Potential Signaling Pathway Involvement

Given its nature as a synthetic intermediate, this compound itself is not expected to have a specific mechanism of action or directly interact with signaling pathways. However, the molecules synthesized from this intermediate could potentially target a wide range of biological pathways depending on the final structure. For example, derivatives could be designed to interact with G-protein coupled receptors (GPCRs), kinases, or other enzymes implicated in disease.

Caption: Role as an intermediate in a drug discovery workflow.

Safety and Handling

Specific safety data for this compound is not extensively detailed in publicly available sources. However, based on the safety information for structurally related compounds such as 3'-fluoropropiophenone and 1,3-dioxane, a number of precautions should be taken when handling this chemical.

Hazard Identification:

-

The compound may be harmful if swallowed, in contact with skin, or if inhaled.

-

It is likely to cause skin and eye irritation.

-

The presence of the 1,3-dioxane ring suggests that the compound may form explosive peroxides upon prolonged storage, especially if exposed to air and light.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place, away from heat, sparks, and open flames. Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, vapor, mist, or gas. Wash hands thoroughly after handling.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and specific safety information before handling this compound.

Suppliers

This compound is available from a number of chemical suppliers that specialize in providing building blocks for research and development.

Table 2: Selected Suppliers

| Supplier | Product Number | Purity | Available Quantities |

| Fluorochem | 208316 | 97% | 1g, 2g, 5g |

| Sigma-Aldrich | RIE156331202 | Not specified | Inquire |

Note: Availability and product details are subject to change. It is recommended to contact the suppliers directly for the most current information.

References

-

Chemsrc. (2025). 3'-Fluoropropiophenone | CAS#:455-67-4. Retrieved from [Link]

-

PubChem. (n.d.). 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. Retrieved from [Link]

-

CPAChem. (2023). Safety data sheet. Retrieved from [Link]

- Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(6), 2283-2297.

- Wünsch, B., et al. (2018). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 23(10), 2549.

-

ResearchGate. (2025). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved from [Link]

- Karame, I., et al. (2010). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 15(4), 2784-2794.

-

Ramachandran Research Group. (n.d.). Fluoroorganic Chemistry. Purdue University. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Fluoropropiophenone. Retrieved from [Link]

- Sromek, A. W., et al. (2014). Convenient synthesis of 18F-radiolabeled R-(-)-N-n-propyl-2-(3-fluoropropanoxy-11-hydroxynoraporphine. Journal of Labelled Compounds and Radiopharmaceuticals, 57(14), 725-729.

- Sromek, A. W., et al. (2014). Convenient Synthesis of 18F-Radiolabeled R-(−)-N-n-propyl-2-(3-fluoropropanoxy-11-hydroxynoraporphine. ACS Medicinal Chemistry Letters, 5(12), 1256-1260.

Sources

- 1. 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Convenient synthesis of 18F-radiolabeled R-(-)-N-n-propyl-2-(3-fluoropropanoxy-11-hydroxynoraporphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Convenient Synthesis of 18F-Radiolabeled R-(−)-N-n-propyl-2-(3-fluoropropanoxy-11-hydroxynoraporphine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the Fluorophenyl Group in Propiophenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's physicochemical and biological properties.[1][2][3][4][5] This guide provides an in-depth exploration of the reactivity of the fluorophenyl group within the propiophenone scaffold, a common structural motif in synthetic chemistry. We will dissect the nuanced electronic effects of fluorine, detail key reaction classes at both the carbonyl group and the aromatic ring, present validated experimental protocols, and illustrate the scaffold's relevance through its application in drug discovery.

The Unique Influence of Fluorine in Aromatic Systems

The reactivity of a fluorophenyl propiophenone is not monolithic; it is a direct consequence of the powerful and complex electronic effects exerted by the fluorine atom. Understanding these effects is critical to predicting and controlling chemical outcomes.

Dueling Electronic Effects: Induction vs. Resonance

Fluorine is the most electronegative element, giving it a potent electron-withdrawing inductive effect (-I).[6][7] This effect polarizes the carbon-fluorine bond and acidifies the aromatic ring, making it more susceptible to nucleophilic attack.

Simultaneously, fluorine's lone pairs can participate in resonance, donating electron density to the aromatic π-system (+M effect). However, due to poor orbital overlap between the compact 2p orbital of fluorine and the 3p orbital of carbon, this resonance donation is significantly weaker than its inductive withdrawal. The net result is that fluorine acts as a deactivating group in electrophilic aromatic substitution but an activating group for nucleophilic aromatic substitution (SNAr).[8][9]

Regiochemical Implications: ortho, meta, and para Positions

The position of the fluorine atom relative to the propionyl group dictates the molecule's reactivity profile.

-

para-Fluoro: The inductive effect strongly activates the ipso-carbon (the carbon bearing the fluorine) for SNAr. The electron-withdrawing propionyl group further enhances this activation by stabilizing the negatively charged intermediate.

-

ortho-Fluoro: Similar to the para position, the ortho-fluoro group strongly activates the ring for SNAr. Steric hindrance from the adjacent propionyl group can influence the rate and feasibility of certain reactions.

-

meta-Fluoro: The inductive effect is still present but cannot effectively stabilize a negative charge at the ipso-carbon via resonance with the carbonyl group. Consequently, meta-fluorophenyl propiophenones are significantly less reactive in SNAr reactions.

The interplay of these effects is visually summarized below.

Caption: Dominant inductive effect of fluorine activates the ring for SNAr.

Key Reaction Classes and Mechanistic Insights

The fluorophenyl propiophenone scaffold offers two primary sites for chemical modification: the aromatic ring and the carbonyl group.

Nucleophilic Aromatic Substitution (SNAr) on the Ring

This is arguably the most important reaction for functionalizing the fluorophenyl moiety. The reaction proceeds via a two-step addition-elimination mechanism.[9]

-

Addition: A nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon), breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7][8][9]

-

Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group.

Crucially, the rate-determining step is the initial nucleophilic attack.[7][10] Fluorine's intense inductive effect stabilizes the negatively charged Meisenheimer complex, thereby lowering the activation energy of this first step.[7] This is why fluoroarenes are often more reactive in SNAr than their chloro- or bromo- counterparts, a reversal of the typical leaving group trend seen in SN2 reactions.[7][9][10]

Table 1: Relative Reactivity in SNAr

| Halogen (X) in p-X-propiophenone | Relative Rate | Causality |

|---|---|---|

| F | Highest | Strong -I effect stabilizes the Meisenheimer intermediate.[7][10] |

| Cl | Intermediate | Weaker -I effect, better leaving group ability (less important). |

| Br | Lower | Weaker -I effect, better leaving group ability (less important). |

| I | Lowest | Weakest -I effect, best leaving group ability (less important). |

Reactions at the Carbonyl Group

The electron-withdrawing nature of the fluorophenyl group also influences the reactivity of the propionyl side chain.

-

Nucleophilic Addition: The carbonyl carbon is rendered more electrophilic, accelerating additions of nucleophiles like Grignard reagents or organolithiums.

-

Reduction: The ketone is readily reduced to a secondary alcohol using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting chiral alcohol is a valuable synthon.

-

α-Functionalization: The α-protons on the ethyl group are acidic and can be removed by a suitable base (e.g., LDA, NaH) to form an enolate. This enolate can then react with various electrophiles. Electrophilic fluorination at this position can also be achieved using reagents like Selectfluor®.[11]

Palladium-Catalyzed Cross-Coupling

While the C-F bond is generally strong, under specific palladium-catalyzed conditions, it can participate in cross-coupling reactions like the Suzuki and Stille reactions.[12][13][14] More commonly, if another halide (Br, I) or a triflate is present on the ring, it will be the preferential site for standard cross-coupling reactions, leaving the C-F bond intact for subsequent SNAr modification. This orthogonality provides powerful synthetic flexibility.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process controls and thorough characterization to ensure reproducibility and accuracy.

Protocol: SNAr Amination of 4-Fluoropropiophenone

This protocol demonstrates a typical nucleophilic aromatic substitution.

Caption: Workflow for the SNAr amination of 4-fluoropropiophenone.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoropropiophenone (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethyl sulfoxide (DMSO, 0.2 M).

-

Causality: DMSO is a polar aprotic solvent that effectively solvates the potassium cation, increasing the nucleophilicity of the pyrrolidine and accelerating the SNAr reaction. K₂CO₃ acts as a base to deprotonate the pyrrolidine in situ and neutralize the HF byproduct.

-

-

Reagent Addition: Add pyrrolidine (1.2 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 120 °C and maintain for 4-6 hours.

-

Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates conversion.

-

-

Workup: Cool the mixture to room temperature and pour it into 100 mL of cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >98%.

Applications in Drug Development: A Case Study

The fluorophenyl propiophenone core is a key building block for numerous active pharmaceutical ingredients (APIs). The "Type II" statins, a class of cholesterol-lowering drugs, prominently feature a fluorophenyl group.[15][16] For example, the synthesis of Atorvastatin involves intermediates derived from fluorinated aromatic ketones. The fluorophenyl group contributes to the tight binding of these drugs to the HMG-CoA reductase enzyme.[15][16] The strategic placement of fluorine enhances lipophilicity and metabolic stability, improving the drug's overall pharmacokinetic profile.[1][5][6]

Conclusion and Future Outlook

The fluorophenyl propiophenone scaffold is a versatile and highly reactive platform in organic synthesis. A thorough understanding of the electronic effects of the fluorine substituent is paramount for predicting and controlling its reactivity. The activation of the aromatic ring towards nucleophilic aromatic substitution is its most powerful feature, enabling the facile introduction of a wide range of functional groups. As the demand for sophisticated, selectively fluorinated molecules in drug discovery continues to grow[2][3], the strategic manipulation of this valuable scaffold will undoubtedly play a critical role in the development of next-generation therapeutics.

References

-

Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Available at: [Link]

-

Qian, Y., & Tang, X. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(12), 3321. Available at: [Link]

-

Horsburgh, C. E., & Percy, J. M. (1997). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1, (11), 1635-1642. Available at: [Link]

-

Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. Available at: [Link]

-

Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119-2183. Available at: [Link]

-

Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2758-2802. Available at: [Link]

-

Oreate AI. (2024). Research Progress and Applications of Aryl Fluorination Reactions. Oreate AI Blog. Available at: [Link]

-

Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [Link]

-

Scott, T. L., & Hartwig, J. F. (2013). Palladium-Catalyzed Arylation of Fluoroalkylamines. Organometallics, 32(15), 4152-4161. Available at: [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

-

Kjell, E. E., Zhong, Y., Bume, H. A., & Jacobsen, E. N. (2017). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 9(10), 981-986. Available at: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Lee, E., & Hartwig, J. F. (2014). C–F Bond Formation for the Synthesis of Aryl Fluorides. Organometallics, 33(15), 3848-3857. Available at: [Link]

-

Kumar, M., Kumar, S., & Kumar, V. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters, 26(10), 2132-2137. Available at: [Link]

-

Shah, P., & Westwell, A. D. (2007). Applications of Fluorine in Medicinal Chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Available at: [Link]

-

Ozcan, I., & Yilmaz, I. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(5), 1285. Available at: [Link]

-

Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). The Many Roles for Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. Available at: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available at: [Link]

-

Schug, S. A., & Wilson, H. (n.d.). Tapering and stopping. Faculty of Pain Medicine. Available at: [Link]

-

Climent, E., Benaiges, A., & Sentellas, S. (2020). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. International Journal of Molecular Sciences, 21(22), 8743. Available at: [Link]

-

Quinlan, J. (2023). Guidance for opioid reduction in primary care. Oxford University Hospitals. Available at: [Link]

-

Pelin, A. A., Gavat, C. C., Balan, G., & Georgescu, C. (2016). Fluorophenyl group of type 2 statins – Fluvastatin. ResearchGate. Available at: [Link]

-

Bjelak, S., & Pinteac, R. (2021). Molecular targets of statins and their potential side effects: Not all the glitter is gold. Biomedicine & Pharmacotherapy, 141, 111867. Available at: [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Research Progress and Applications of Aryl Fluorination Reactions - Oreate AI Blog [oreateai.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 12. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]

- 15. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 1,3-Dioxane Group for Carbonyl Protection in Advanced Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The carbonyl group, with its inherent electrophilicity, often requires temporary deactivation to prevent undesired side reactions. This guide provides a comprehensive technical overview of the 1,3-dioxane moiety, a cyclic acetal, as a robust and versatile protecting group for aldehydes and ketones. We will explore the mechanistic underpinnings of its formation and cleavage, its extensive stability profile, detailed experimental protocols, and its role in sophisticated orthogonal protection strategies, offering researchers and drug development professionals the foundational knowledge to effectively leverage this critical synthetic tool.

The Strategic Imperative for Carbonyl Protection

The orchestration of complex molecular synthesis necessitates a high degree of control over chemoselectivity. Carbonyl compounds are susceptible to a wide array of transformations, including nucleophilic attack, reduction, and enolization. A protecting group serves as a temporary molecular shield, rendering the carbonyl inert to specific reagents and conditions, thereby allowing for transformations to be carried out on other parts of the molecule. An ideal protecting group must satisfy several criteria: it should be introduced efficiently and in high yield, remain stable throughout subsequent reaction steps, and be removed selectively under mild conditions without affecting the rest of the molecule.[1]

The 1,3-dioxane, a six-membered cyclic acetal formed from a carbonyl compound and 1,3-propanediol, has emerged as a highly reliable choice for this purpose.[2][3] Its popularity is rooted in a favorable balance of stability and controlled lability, making it an indispensable tool in the synthetic chemist's arsenal.[2]

Formation of 1,3-Dioxanes: The Protection Step

The synthesis of a 1,3-dioxane is a classic acid-catalyzed acetalization reaction.[3] This transformation converts the planar, reactive carbonyl into a sterically hindered and less reactive six-membered ring system.

Mechanism of Formation

The formation is a reversible equilibrium process.[2][4] The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which significantly enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of 1,3-propanediol, forming a hemiacetal intermediate. An intramolecular proton transfer and subsequent cyclization, with the elimination of a water molecule, yields the thermodynamically stable 1,3-dioxane ring.[4]